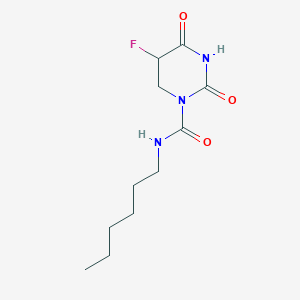
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide, also known as Carmofur, is a fluorinated pyrimidine derivative. It is primarily recognized for its antineoplastic properties and is used in the treatment of various cancers. The compound is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide typically involves the reaction of 5-fluorouracil with hexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell cycle regulation and DNA synthesis.
Medicine: Utilized as an antineoplastic agent in cancer treatment, particularly for colorectal cancer.
Industry: Applied in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide involves its conversion to 5-fluorouracil in the body. 5-Fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The parent compound of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, used in the treatment of various cancers.
Tegafur: Another prodrug of 5-fluorouracil, used in combination with other agents for cancer treatment.
Uniqueness
This compound is unique due to its hexyl group, which enhances its lipophilicity and allows for better cellular uptake. This modification improves its pharmacokinetic properties and makes it a valuable addition to the arsenal of chemotherapeutic agents .
Properties
Molecular Formula |
C11H18FN3O3 |
|---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C11H18FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h8H,2-7H2,1H3,(H,13,17)(H,14,16,18) |
InChI Key |
GCMAKCXSJWDFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1CC(C(=O)NC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


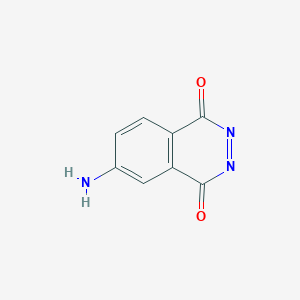
![2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-3-yl]-2-methylpropanamide](/img/structure/B12354726.png)
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate](/img/structure/B12354734.png)


![N-[(morpholin-2-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B12354743.png)
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B12354755.png)
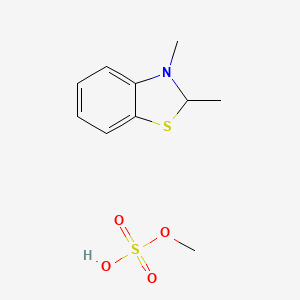
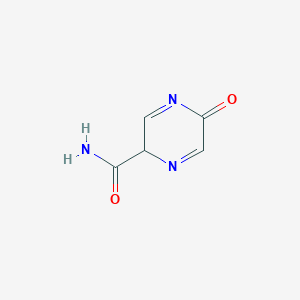
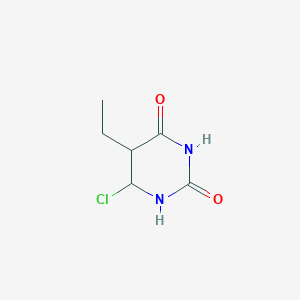
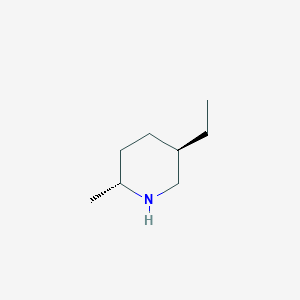
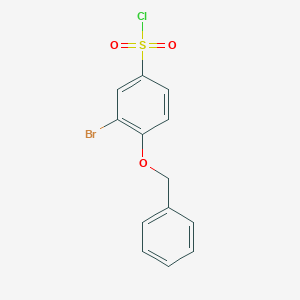

![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
